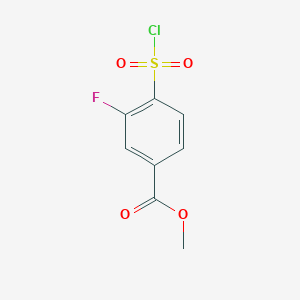

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate

Description

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate (C₈H₆ClFO₄S, molecular weight 251.97 Da) is a sulfonyl chloride derivative of methyl benzoate, featuring a fluorine atom at the 3-position and a chlorosulfonyl group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly for forming sulfonamide derivatives. Its synthesis involves the chlorosulfonation of methyl 4-(benzylthio)-3-fluorobenzoate using sodium hypochlorite under acidic conditions . The resulting sulfonyl chloride group exhibits high reactivity toward nucleophiles, enabling applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-7(6(10)4-5)15(9,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAKIWXAQOUGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219687-20-3 | |

| Record name | methyl 4-(chlorosulfonyl)-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate typically involves the chlorosulfonation of methyl 3-fluorobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Starting Material: Methyl 3-fluorobenzoate.

Chlorosulfonation: The starting material is treated with chlorosulfonic acid at a controlled temperature, usually around 0-5°C, to introduce the chlorosulfonyl group at the 4-position.

Purification: The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of methyl 3-fluorobenzoate and chlorosulfonic acid.

Reaction Control: Maintaining precise temperature control and reaction conditions to ensure high yield and purity.

Automated Purification: Utilizing automated systems for extraction and purification to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chlorosulfonyl)-3-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.

Reduction: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl fluoride.

Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic aqueous conditions.

Major Products:

Sulfonamides: Formed from reaction with amines.

Sulfonates: Formed from reaction with alcohols.

Sulfonothioates: Formed from reaction with thiols.

Sulfonic Acid: Formed from hydrolysis or reduction.

Scientific Research Applications

Chemistry

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and specialty chemicals.

Biology

The compound has demonstrated significant biological activity, particularly as an inhibitor of the Nav1.3 sodium channel. This property suggests potential applications in:

- Pain Management : By inhibiting specific ion channels associated with pain signaling, this compound could lead to new therapies for pain relief .

- Neurological Disorders : Its ability to modulate ion transport mechanisms may provide insights into treatments for conditions like epilepsy or neuropathic pain.

Medicine

Research indicates that this compound is being investigated for its potential use in drug development. Its interaction with sodium channels can be leveraged to design selective inhibitors, which could lead to advancements in pharmacotherapy for various diseases.

Case Studies

-

Nav1.3 Inhibition Study :

A study demonstrated the binding of this compound to the voltage-sensor region of Nav1.3 channels, highlighting its potential as a selective blocker with implications for treating pain and neurological disorders . -

Drug Development :

Ongoing research focuses on optimizing analogues of this compound to enhance potency and selectivity against sodium channels, which could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-3-fluorobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and physical properties. Key analogues include:

Key Observations :

- Fluorine vs. Methyl Substitution : The 3-fluorine in this compound creates a stronger electron-withdrawing effect compared to the 3-methyl group in its analogue, accelerating reactions with nucleophiles like amines .

- Positional Isomerism : Para-substituted sulfonyl chlorides (e.g., 4-SO₂Cl) are generally more reactive than ortho-substituted isomers due to reduced steric hindrance .

Sulfonamide Formation

This compound reacts efficiently with 2-aminothiazole in pyridine at 50°C to form Methyl 3-fluoro-4-[(1,3-thiazol-2-ylamino)sulfonyl]benzoate (yield: 79–86%) . In contrast, Methyl 4-(chlorosulfonyl)-3-methylbenzoate requires harsher conditions for similar reactions due to its lower electrophilicity .

Alkylation vs. Sulfonation

Derivatives like Methyl 4-(bromomethyl)-3-fluorobenzoate () undergo nucleophilic substitution (e.g., with NaN₃ to form azides), while this compound participates in sulfonamide couplings. This highlights the versatility of fluorobenzoate scaffolds in diverse reaction pathways .

Physical Properties and Stability

- Stability : The chlorosulfonyl group in this compound is moisture-sensitive, requiring anhydrous conditions during storage and handling .

Biological Activity

Methyl 4-(chlorosulfonyl)-3-fluorobenzoate is a compound with significant potential in biological applications, particularly due to its unique structural characteristics and reactivity. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

This compound has the molecular formula C₈H₆ClFO₄S and a molecular weight of approximately 252.65 g/mol. The compound features a chlorosulfonyl group attached to a fluorinated benzoate structure , which contributes to its electrophilic nature and reactivity with biological molecules.

The compound acts primarily as an inhibitor of ion channels , notably the Nav1.3 sodium channel . This inhibition is crucial for its potential applications in managing pain and neurological disorders. The chlorosulfonyl group is highly electrophilic, allowing the compound to form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of sulfonamide linkages.

Table 1: Summary of Biological Activities

Biological Interactions

Research indicates that this compound interacts with various biological molecules. Its ability to inhibit sodium channels suggests that it could play a role in developing new therapies for conditions such as neuropathic pain or epilepsy. Notably, studies have shown that exposure to this compound can lead to physiological changes such as decreased heart rate and altered blood pressure in animal models, indicating possible systemic effects .

Case Studies

- Pain Management Studies : In preclinical studies involving rats, administration of this compound resulted in significant inhibition of Nav1.3 channels. Doses that achieved levels exceeding the IC50 led to observable changes in cardiovascular parameters, raising concerns about potential cardiac safety liabilities .

- Neurological Impact Assessment : A study evaluated the compound's effects on neuronal activity and found that it could modulate excitability in neuronal cultures by inhibiting sodium currents. This suggests its potential use as a therapeutic agent for conditions characterized by hyperexcitability.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation. Initial findings indicate relatively low persistence in biological systems due to susceptibility to metabolic degradation. However, its reactivity profile necessitates careful evaluation regarding safety and efficacy in therapeutic contexts.

Table 2: Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Methyl 4-(chlorosulfonyl)-3-fluorobenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is often synthesized via sulfonation of methyl 3-fluoro-4-methylbenzoate followed by chlorination. A published procedure involves reacting methyl 3-fluoro-4-methylbenzoate with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Post-reaction, the product is isolated via quenching in ice-water and extracted with dichloromethane. Yield optimization requires strict temperature control and stoichiometric monitoring of chlorosulfonic acid .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H NMR : Look for signals at δ 3.88 ppm (methyl ester) and aromatic protons between δ 7.77–7.99 ppm, with splitting patterns reflecting fluorine coupling .

- ¹³C NMR : The carbonyl carbon of the ester appears at ~165 ppm, while sulfonyl carbons are observed at ~120–130 ppm. Fluorine-induced splitting is evident in aromatic carbons .

- FT-IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹) .

Q. What are the recommended storage conditions to prevent hydrolysis of the sulfonyl chloride group?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-free conditions. Use desiccants like molecular sieves. Reactivity tests (e.g., TLC monitoring after 24 hours) can assess decomposition rates. Hydrolysis produces sulfonic acid derivatives, detectable via IR loss of S=O stretches .

Advanced Research Questions

Q. How can contradictory results in nucleophilic substitution reactions with this compound be resolved?

- Methodological Answer : Contradictions often arise from competing reactivity at the sulfonyl chloride vs. ester group. To isolate desired products:

- Use selective protecting groups (e.g., silyl ethers for hydroxyl moieties) to block unintended reactions.

- Monitor reaction progress via HPLC-MS to detect intermediates.

- Adjust solvent polarity (e.g., switch from pyridine to THF) to favor sulfonyl chloride reactivity over ester hydrolysis .

Q. What computational methods predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack at sulfonyl chloride vs. ester. Key parameters:

- Electrostatic potential maps highlight electrophilic sites (sulfonyl chloride is more electron-deficient).

- Fukui indices quantify nucleophilicity of reaction partners.

- Experimental validation via kinetic studies (e.g., competition experiments with aniline vs. alcohol nucleophiles) .

Q. What strategies mitigate byproduct formation during scale-up synthesis of sulfonamide derivatives from this compound?

- Methodological Answer :

- Continuous flow chemistry improves heat dissipation and reduces side reactions (e.g., sulfonic acid formation).

- In situ quenching with activated carbon removes excess chlorosulfonic acid.

- Design of Experiments (DoE) optimizes variables (temperature, stoichiometry, mixing rate) for reproducibility. Purity is assessed via HPLC with UV/Vis detection (λ = 254 nm) .

Data Analysis and Troubleshooting

Q. How should researchers interpret unexpected mass spectrometry (MS) fragments of derivatives synthesized from this compound?

- Methodological Answer :

- High-resolution MS (HRMS) identifies fragment ions (e.g., loss of SO₂Cl [m/z –99] or COOCH₃ [m/z –59]).

- Compare with in silico fragmentation tools (e.g., MassFrontier) to distinguish between hydrolysis byproducts and intended products.

- Isotopic patterns (e.g., chlorine’s A+2 peak) confirm sulfonyl chloride retention .

Q. What analytical techniques validate the stability of this compound in long-term storage?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor via NMR and IR.

- Karl Fischer titration quantifies moisture uptake.

- DSC/TGA identifies decomposition temperatures. Stability is confirmed if purity remains >95% by HPLC .

Safety and Waste Management

Q. What protocols ensure safe handling of this compound’s reactive byproducts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.